methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, including the formation of the indole ring, the acetylation of the piperidine ring, and the esterification process. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the final esterification step can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of the acetyl group can yield the corresponding alcohol .
Scientific Research Applications
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural features and biological activities.
Uniqueness
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and piperidine moieties enhances its potential as a versatile compound in various applications .
Biological Activity
Methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates an indole moiety, which is known for various biological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H20N2O3, with a molecular weight of approximately 288.34 g/mol. The compound features a piperidine ring and an indole derivative, which are significant for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₃ |
Molecular Weight | 288.34 g/mol |
LogP | 2.379 |
PSA (Polar Surface Area) | 42.09 Ų |
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit antimicrobial properties. A study highlighted the activity of related compounds against various bacterial strains, suggesting that this compound may similarly inhibit growth in pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related indole derivatives have been reported to be as low as 0.0039 mg/mL .
Anticancer Activity
The indole moiety is also associated with anticancer properties. Various analogs have shown efficacy against multiple cancer cell lines, including breast and liver cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cells .
Study 1: Antimicrobial Screening
In a high-throughput screening study involving over 100,000 compounds, several indole derivatives were identified as potent inhibitors of Mycobacterium tuberculosis. Compounds with structural similarities to this compound exhibited MIC values below 20 µM, indicating significant antimicrobial potential .
Study 2: Anticancer Efficacy
A series of indole-based compounds were synthesized and evaluated for their anticancer activity against various cell lines. One study reported that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 5 to 15 µM for breast cancer cell lines . This suggests that this compound could possess similar selective anticancer effects.
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-methoxyindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-24-17-5-3-4-16-15(17)8-11-21(16)13-18(22)20-9-6-14(7-10-20)12-19(23)25-2/h3-5,8,11,14H,6-7,9-10,12-13H2,1-2H3 |
InChI Key |
GXPGGRIKWPZWAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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